1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione
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Overview
Description
Ochraceolide A is a triterpene lactone isolated from the Celastraceae family, specifically from the stem bark of Kokoona ochracea, Lophope-talum wallichii, and Cassine xylocarpa . It has a lupane skeleton and consists of four fused six-membered rings and two five-membered rings . This compound has shown significant cytotoxic activity against various cancer cell lines .
Preparation Methods
Chemical Reactions Analysis
Ochraceolide A undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, which may affect its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ochraceolide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of triterpene lactones.
Industry: The compound’s unique structure and biological activity make it a potential candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Ochraceolide A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins . This inhibition can disrupt the function of proteins essential for cancer cell growth and survival. Additionally, Ochraceolide A’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
. Similar compounds include:
- Ochraceolide B
- Ochraceolide C
- Ochraceolide D
- Ochraceolide E
These compounds share a similar lupane skeleton but differ in their functional groups and biological activities. Ochraceolide A is unique due to its significant cytotoxic activity and its potential as a therapeutic agent for various cancers .
Properties
Molecular Formula |
C30H44O3 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione |
InChI |
InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3 |
InChI Key |
YCZVTFNLKYNKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
Origin of Product |
United States |
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